REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[N+:5]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[CH2:14][C:15]([OH:17])=O)([O-:7])=[O:6]>C1C=CC=CC=1>[N+:5]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[CH2:14][C:15]([Cl:3])=[O:17])([O-:7])=[O:6]
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Name
|
|
Quantity
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12 g
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Type
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reactant
|
Smiles
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S(=O)(Cl)Cl
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Name
|
|
Quantity
|
18.11 g
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=C(C=CC=C1)CC(=O)O
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Name
|
|
Quantity
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5 mL
|
Type
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solvent
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Smiles
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C1=CC=CC=C1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
to stand at room temperature
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Type
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CUSTOM
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Details
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(~21°)
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Type
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CUSTOM
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Details
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for 16 hours
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Duration
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16 h
|
Type
|
ADDITION
|
Details
|
A stirring bar is added
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Type
|
TEMPERATURE
|
Details
|
by warming at 35° for five additional hours until no solid
|
Type
|
CUSTOM
|
Details
|
the volatile material is removed with vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)CC(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |